VCP746 - 1582751-84-5

VCP746

Catalog Number: EVT-285814
CAS Number: 1582751-84-5
Molecular Formula: C35H36F3N7O6S
Molecular Weight: 739.7712
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VCP-746 is a potent adenosine A2B receptor agonist that stimulates anti-fibrotic signalling. VCP746 reduces hypertrophy in a rat neonatal cardiac myocyte model. VCP746 is a hybrid molecule consisting of an adenosine moiety linked to an adenosine A1 receptor (A1AR) allosteric modulator moiety. At the A1AR, VCP746 mediated cardioprotection in the absence of haemodynamic side effects such as bradycardia.
Source and Classification

VCP746 was developed through a rational design approach that combines features of both orthosteric and allosteric ligands. It is classified under adenosine receptor agonists, with specific activity noted at the A2B receptor, which is implicated in various physiological processes, including vasodilation and anti-fibrotic signaling . The compound's structure allows it to engage multiple receptor conformations, enhancing its therapeutic efficacy while minimizing side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of VCP746 involves several chemical reactions, primarily focusing on linking an endogenous agonist (adenosine) with a positive allosteric modulator. The detailed synthetic pathway was outlined by Aurelio et al. (2009) and Valant et al. (2014), where specific reagents and conditions were used to achieve the desired molecular structure .

The synthesis typically includes:

  • Starting Materials: Specific precursors are chosen based on their reactivity and compatibility with the desired end product.
  • Reagents: Catalysts and solvents are selected to facilitate the reaction while ensuring high yield.
  • Purification: Post-synthesis, compounds are purified using techniques such as chromatography to isolate VCP746 from by-products.
Molecular Structure Analysis

Structure and Data

VCP746's molecular structure can be described as a hybrid molecule that incorporates elements from both adenosine and allosteric modulators. The structural formula includes:

  • Core Structure: The base structure resembles adenosine, which is essential for receptor binding.
  • Functional Groups: Various substituents enhance binding affinity and selectivity towards the A2B receptor.

The compound's molecular weight, solubility, and other physicochemical properties have been characterized using standard analytical techniques such as NMR spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

VCP746 undergoes specific chemical reactions that are pivotal in its interaction with adenosine receptors. Key reactions include:

  • Binding Interactions: The compound exhibits high affinity for the A2B receptor, leading to downstream signaling events.
  • Biased Agonism: Unlike traditional agonists, VCP746 selectively activates certain signaling pathways while inhibiting others, a phenomenon known as biased agonism .

These interactions have been quantified using various assays that measure changes in intracellular signaling molecules such as cyclic AMP levels.

Mechanism of Action

Process and Data

The mechanism of action for VCP746 primarily involves its selective activation of the A2B receptor, which leads to:

  • Vasodilation: Activation of this receptor type results in relaxation of vascular smooth muscle.
  • Anti-fibrotic Effects: In cardiac fibroblasts, VCP746 has been shown to inhibit collagen synthesis induced by growth factors like TGF-beta .

Data from pharmacological studies indicate that VCP746 reduces intracellular calcium mobilization while promoting cAMP accumulation, thereby minimizing adverse effects associated with traditional adenosine receptor agonists .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VCP746 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under physiological conditions but sensitive to light and moisture.

These characteristics are critical for its formulation in pharmaceutical applications.

Applications

Scientific Uses

VCP746 has several promising applications in scientific research and potential clinical use:

  • Cardiovascular Research: Its ability to modulate heart rate and vascular resistance makes it a candidate for treating heart failure and hypertension.
  • Fibrosis Treatment: The compound's anti-fibrotic properties suggest it could be beneficial in conditions characterized by excessive fibrosis, such as cardiac remodeling post-myocardial infarction .
  • Drug Development: As a tool compound for studying adenosine receptor signaling pathways, VCP746 aids in understanding biased agonism mechanisms.
Introduction to VCP746: Molecular Design and Therapeutic Rationale

Structural Hybridization: Bitopic Ligand Architecture [1] [2]

VCP746 (CAS# 1582751-84-5) represents an innovative class of bitopic ligands engineered for simultaneous engagement with both orthosteric (endogenous agonist-binding) and allosteric (topographically distinct) sites on adenosine receptors. This hybrid architecture merges two pharmacophoric elements into a single molecule via a hexylamino linker, resulting in a covalent conjugate with a molecular weight of 739.77 g/mol and the systematic name 5-amino-4-benzoyl-N-(6-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)hexyl)-3-(3-(trifluoromethyl)phenyl)thiophene-2-carboxamide [1]. The bitopic design enables VCP746 to stabilize unique receptor conformations that differentially activate downstream signaling pathways—a phenomenon termed "biased agonism." This contrasts with conventional orthosteric agonists, which uniformly activate all signaling cascades associated with the receptor. Preclinical studies confirm this design minimizes hemodynamic side effects (e.g., bradycardia) while retaining cardioprotective efficacy [2] [8].

Table 1: Key Structural and Physicochemical Properties of VCP746

PropertyValue
Molecular FormulaC₃₅H₃₆F₃N₇O₆S
Exact Mass739.2400 Da
Elemental CompositionC 56.83%; H 4.91%; F 7.70%; N 13.25%; O 12.98%; S 4.33%
SolubilitySoluble in DMSO
Storage Stability>3 years at -20°C

Dual Pharmacophore Integration: Adenosine and A1AR Allosteric Modulator (VCP171) [1] [6]

The molecular structure of VCP746 integrates two discrete bioactive components:

  • Adenosine Moiety: Derived from endogenous adenosine, this segment binds the orthosteric site of adenosine receptors. It mirrors the native ligand's affinity but lacks intrinsic receptor subtype selectivity.
  • VCP171 Derivative: The allosteric modulator component (2-Amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-ylmethanone; CAS# 1018830-99-3) originates from the A₁AR-positive allosteric modulator (PAM) class. VCP171 exhibits dual functionality—it potentiates agonist effects and acts as a partial agonist in the absence of orthosteric ligands [3] [6].

These pharmacophores are tethered via a flexible 6-aminohexyl linker, optimizing spatial positioning for concurrent occupancy of orthosteric and allosteric pockets. Biochemical assays confirm this configuration enables "molecular switches":

  • At A₁ARs, VCP746 demonstrates high binding affinity (pKi ~8.0) and activates cardioprotective Gᵢ pathways without recruiting β-arrestin, which is implicated in adverse effects [2] [10].
  • The integration converts VCP171’s partial agonism into full efficacy at target receptors while leveraging its allosteric properties to enhance receptor subtype selectivity [1] [6].

Table 2: Functional Components of VCP746’s Hybrid Structure

PharmacophoreRoleBiological Target
AdenosineOrthosteric site engagementA₁AR, A₂BAR, A₂AAR
VCP171-derived thiopheneAllosteric modulation & bitopic bindingA₁AR-specific allosteric site
C6-aminohexyl linkerSpatial orientation for dual bindingN/A

Rationale for Targeting Adenosine Receptors in Cardiovascular Pathophysiology [4] [5] [8]

Adenosine receptors (A₁, A₂A, A₂B, A₃) are G-protein-coupled receptors (GPCRs) critically involved in cardiovascular homeostasis. Their activation modulates:

  • Cardiac electrophysiology: A₁AR activation hyperpolarizes cardiomyocytes via Gᵢ-coupled inward-rectifying K⁺ channels (IKAdo), slowing sinoatrial and atrioventricular nodal conduction. This underlies adenosine’s antiarrhythmic effects but also causes bradycardia—a dose-limiting side effect of classical agonists [4] [9].
  • Fibrosis and hypertrophy: A₁AR and A₂BAR agonists inhibit collagen synthesis and myocyte hypertrophy. A₂BAR activation suppresses TGF-β₁ and angiotensin II (Ang II)-mediated profibrotic signaling in cardiac fibroblasts and renal mesangial cells [8] [10].
  • Ischemia adaptation: Adenosine triggers cardioprotection during hypoxia by reducing catecholamine-induced calcium overload and attenuating inflammatory cascades [7] [9].

Conventional adenosine receptor agonists (e.g., CPA, NECA) are limited by on-target adverse effects:

"Current agents acting on A₁ARs are clinically limited [...] because of on-target bradycardia as a serious adverse effect" [2].

VCP746’s design addresses this via biased signaling:

  • Cardiomyocyte Studies: In neonatal rat cardiomyocytes, VCP746 (1–100 nM) suppresses interleukin-1β (IL-1β), TNF-α, and Ang II-induced hypertrophy markers (ANP, β-MHC, α-SKA) more potently than orthosteric agonists like CPA. Crucially, it does not reduce cell viability [10].
  • Hemodynamic Profiling: Conscious rat models reveal VCP746 (6–60 μg·kg⁻¹·min⁻¹, IV) increases heart rate and regional vascular conductance—effects blocked by A₂ antagonists but not A₁ antagonists. This confirms its cardiovascular actions are driven by A₂AR/A₂BAR activation, avoiding A₁AR-mediated bradycardia [5] [8].
  • Anti-Fibrotic Efficacy: At 10–100 nM, VCP746 inhibits TGF-β₁- and Ang II-driven collagen synthesis in cardiac fibroblasts and renal mesangial cells via A₂BAR/Gₛ-PKA signaling, demonstrating therapeutic potential for cardiac remodeling [8] [10].

Table 3: Receptor-Specific Effects of VCP746 in Cardiovascular Pathophysiology

Receptor TargetSignaling BiasFunctional OutcomeTherapeutic Implication
A₁ARGᵢ activation (no β-arrestin)Cardioprotection without bradycardiaIschemia-reperfusion injury
A₂BARGₛ/Gq activationAnti-fibrotic signaling; vasodilationCardiac/renal fibrosis; hypertension
A₂AARNot characterizedIncreased heart rate (observed in vivo)Compensatory tachycardia

Properties

CAS Number

1582751-84-5

Product Name

VCP746

IUPAC Name

5-amino-4-benzoyl-N-(6-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)hexyl)-3-(3-(trifluoromethyl)phenyl)thiophene-2-carboxamide

Molecular Formula

C35H36F3N7O6S

Molecular Weight

739.7712

InChI

InChI=1S/C35H36F3N7O6S/c36-35(37,38)21-12-8-11-20(15-21)23-24(26(47)19-9-4-3-5-10-19)30(39)52-29(23)33(50)41-14-7-2-1-6-13-40-31-25-32(43-17-42-31)45(18-44-25)34-28(49)27(48)22(16-46)51-34/h3-5,8-12,15,17-18,22,27-28,34,46,48-49H,1-2,6-7,13-14,16,39H2,(H,41,50)(H,40,42,43)/t22-,27-,28-,34-/m1/s1

InChI Key

BXNCSGUIWDCTBJ-QQLQPOFESA-N

SMILES

O=C(C1=C(C2=CC=CC(C(F)(F)F)=C2)C(C(C3=CC=CC=C3)=O)=C(N)S1)NCCCCCCNC4=C5N=CN([C@@H]6O[C@H](CO)[C@@H](O)[C@H]6O)C5=NC=N4

Solubility

Soluble in DMSO

Synonyms

VCP-746; VCP 746; VCP746;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.